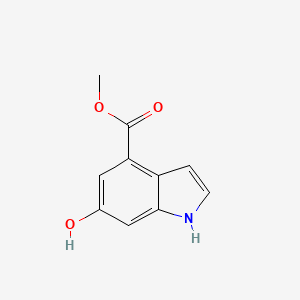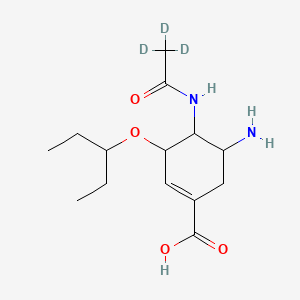
5-(Chloromethyl)-2,4-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2,4-dimethoxypyridine is an organic compound . It is a versatile bio-platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-2,4-dimethoxypyridine involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl 3 ⋅ 6H 2 O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production .
Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-2,4-dimethoxypyridine consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH 2 Cl) groups .
Chemical Reactions Analysis
5-(Chloromethyl)-2,4-dimethoxypyridine can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It is also a precursor to levulinic acid (LA), another versatile biobased intermediate .
科学的研究の応用
Synthesis of Heterocyclic Compounds Research highlights the significant role of 5-(Chloromethyl)-2,4-dimethoxypyridine in synthesizing heterocyclic compounds, which are crucial precursors in medicinal and pharmaceutical industries. For example, its utility is underscored in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, leveraging hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for the development of lead molecules with broad synthetic applications and bioavailability. This demonstrates the compound's versatility and importance in creating structurally complex and biologically active molecules (Parmar, Vala, & Patel, 2023).
Synthesis of Pharmaceutical Impurities 5-(Chloromethyl)-2,4-dimethoxypyridine plays a critical role in synthesizing pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. This is pivotal for understanding the synthesis process of these drugs and developing standards for pharmaceutical impurities. The synthesis process involves coupling with Grignard reagents, highlighting the chemical's utility in pharmaceutical research and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Exploration of Tautomerism and Molecular Interactions The study of tautomeric equilibria and the effect of molecular interactions on these equilibria is fundamental in understanding the chemical behavior of various compounds, including 5-(Chloromethyl)-2,4-dimethoxypyridine. Research into tautomerism and the stability of oxo and hydroxy tautomeric forms, as influenced by interactions with the environment, sheds light on the chemical's adaptability and its implications in broader chemical and biological contexts (Person et al., 1989).
Development of Novel Biopolymers The modification of xylan, a process in which 5-(Chloromethyl)-2,4-dimethoxypyridine could be implicated, presents a pathway to novel biopolymer ethers and esters. These biopolymers, characterized by specific functional groups, substitution degrees, and patterns, have potential applications in creating new materials with unique properties. This area of research is crucial for advancing materials science and developing sustainable, bio-based polymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
将来の方向性
5-(Chloromethyl)-2,4-dimethoxypyridine is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This opens new avenues for the preparation of CMF . It has a rich derivative chemistry that includes biofuels, renewable polymers, specialty chemicals, and value-added agrochemical and pharmaceutical products .
特性
IUPAC Name |
5-(chloromethyl)-2,4-dimethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMZLQWSYQHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857432 |
Source


|
| Record name | 5-(Chloromethyl)-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,4-dimethoxypyridine | |
CAS RN |
1211584-99-4 |
Source


|
| Record name | 5-(Chloromethyl)-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(CHLOROMETHYL)-2,4-DIMETHOXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)





![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)